Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate

Description

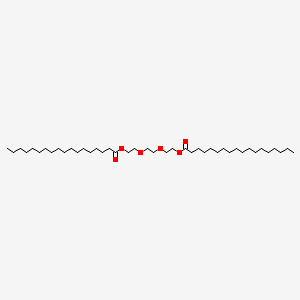

Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate (CAS: 25062-49-1) is a non-ionic surfactant or emulsifier with the molecular formula C₄₂H₈₂O₆ and a molecular weight of 683.112 g/mol . It features a central ethane-1,2-diyl spacer connected to two oxyethane-1,2-diyl groups, each esterified with stearic acid (C18:0). Its high hydrophobicity is reflected in its LogP value of 12.6, making it highly lipophilic and suitable for applications requiring compatibility with non-polar matrices. The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) .

Properties

CAS No. |

25062-49-1 |

|---|---|

Molecular Formula |

C42H82O6 |

Molecular Weight |

683.1 g/mol |

IUPAC Name |

2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |

InChI |

InChI=1S/C42H82O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(43)47-39-37-45-35-36-46-38-40-48-42(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |

InChI Key |

YBRJTUFWBLSLHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate primarily involves the esterification reaction between stearic acid and polyethylene glycol (PEG) of defined chain length. The process is typically conducted by reacting stearic acid with ethylene oxide units corresponding to the desired PEG chain length, which in this case is approximately three ethylene oxide units (PEG-3).

Detailed Esterification Process

-

- Stearic acid (C18 fatty acid), usually derived from vegetable oils such as palm kernel oil or animal fats.

- Polyethylene glycol with an average chain length of three ethylene oxide units.

-

- The reaction is catalyzed under controlled temperature and pressure conditions to facilitate the ester bond formation between the carboxyl groups of stearic acid and the hydroxyl groups of polyethylene glycol.

- Typical conditions involve heating the mixture to promote esterification, often in the presence of acid or base catalysts to increase reaction rate and yield.

- Removal of water formed during the reaction is essential to drive the equilibrium toward ester formation.

-

- After completion, the reaction mixture is cooled, and the product is purified by standard methods such as filtration, washing, and drying.

- The final product is a creamy solid or flakes with a melting point range of 35–37 °C.

Analytical Data and Physical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C42H82O6 |

| Molecular Weight | 683.112 g/mol |

| Melting Point | 35 – 37 °C |

| Appearance | Creamy solid or flakes |

| Density | ~0.9 g/cm³ |

| Boiling Point | ~693.9 °C at 760 mmHg |

| Flash Point | ~270 °C |

| LogP (octanol/water) | 12.6 – 16.1 (estimated) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

| Polar Surface Area | 71 Ų |

| Surface Tension | 34.1 dyne/cm |

These properties influence the choice of reaction conditions, solvent systems, and purification methods during preparation.

Research Findings on Preparation Efficiency and Quality Control

- Esterification Yield: High yields are generally achievable by optimizing temperature, catalyst type, and reaction time. Removal of water by azeotropic distillation or vacuum is crucial for shifting the equilibrium.

- Purity and Assay: Commercial products typically have purity ranging from 95% to 100%, verified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analytical Methods: RP-HPLC with acetonitrile/water mobile phases and acidic modifiers (phosphoric or formic acid) is used for monitoring reaction progress and product purity. Mass spectrometry compatibility is considered for detailed analysis.

- Stability: The compound is chemically stable under recommended storage conditions (cool, dry, ventilated environment) and shows no significant reactivity issues during preparation or storage.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Stearic Acid Source | Vegetable or animal fats | Purity affects final product quality |

| PEG Chain Length | PEG-3 (average 3 ethylene oxides) | Controls hydrophilicity and HLB |

| Catalyst | Acidic or basic esterification catalysts | Enhances reaction rate |

| Temperature | 150 – 250 °C | Depends on catalyst and reactor setup |

| Reaction Time | Several hours (4–12 h) | Monitored by HPLC |

| Water Removal | Vacuum or azeotropic distillation | Drives esterification equilibrium |

| Product Form | Solid/flakes | Melting point 35–37 °C |

| Purity | 95–100% | Verified by chromatographic methods |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, breaking the ester bonds to yield stearic acid and triglycol.

Acidic Hydrolysis

-

Reagents : Dilute HCl or phosphoric acid (e.g., in HPLC methods) .

-

Products : Stearic acid and triglycol.

Basic Hydrolysis

-

Reagents : NaOH or KOH.

-

Products : Sodium or potassium stearate and triglycol.

-

Conditions : Higher temperatures (80–100°C) for accelerated reaction .

Key Data :

| Reaction Type | Catalyst/Reagent | Temperature Range | Products |

|---|---|---|---|

| Acidic | HCl, H₃PO₄ | 40–60°C | Stearic acid, triglycol |

| Basic | NaOH, KOH | 80–100°C | Salty stearate, triglycol |

Thermal Stability and Decomposition

The compound exhibits high thermal stability but decomposes above its flash point (270.4°C) .

Thermal Decomposition

-

Conditions : Exposure to temperatures >270°C.

-

Pathways :

-

Ester cleavage : Release of stearic acid and triglycol.

-

Polymerization : Potential formation of cross-linked byproducts via ether-oxygen bonds.

-

Physical Properties (Key Factors for Stability):

| Property | Value |

|---|---|

| Molecular Weight | 683.1 g/mol |

| Boiling Point | 693.9°C |

| Flash Point | 270.4°C |

| Vapour Pressure | 4.2×10⁻¹⁹ mmHg |

Chromatographic Analysis and Stability

Reverse-phase HPLC (RP-HPLC) is commonly used for analysis, employing mobile phases like acetonitrile/water with phosphoric acid (for standard methods) or formic acid (for MS compatibility) .

Key Observations:

-

Phosphoric Acid Compatibility : Maintains compound stability during HPLC analysis .

-

MS Compatibility : Formic acid replaces phosphoric acid to avoid ion suppression in mass spectrometry .

-

Impurity Isolation : The method enables preparative separation of impurities, indicating potential hydrolysis or degradation during processing .

Scientific Research Applications

Chemical Properties and Structure

Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate is a synthetic ester derived from stearic acid and ethylene glycol. Its chemical formula is with a molecular weight of approximately 683.1 g/mol. The compound features two stearate groups linked by an ethylene glycol moiety, contributing to its surfactant properties.

Chromatography

Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Specifically, it can be analyzed using the Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid can be substituted with formic acid .

Pharmacokinetics

The compound's properties make it suitable for pharmacokinetic studies. It can be used to isolate impurities in drug formulations or to study the absorption and distribution of pharmaceuticals in biological systems . This application is particularly relevant in the development of drug delivery systems where the compound may act as an emulsifier or stabilizer.

Cosmetic Formulations

Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate serves as an emulsifying agent in various cosmetic products. It is effective in creating stable emulsions in creams, lotions, shampoos, and conditioners. Its ability to thicken surfactant-containing products enhances the texture and performance of personal care formulations .

Case Study 1: HPLC Application

A study demonstrated the effectiveness of ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate in separating drug components using a Newcrom R1 HPLC column. The method showed high efficiency and reproducibility for isolating impurities from pharmaceutical compounds .

Case Study 2: Cosmetic Formulation Development

In a formulation study for a moisturizing cream, ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate was incorporated as an emulsifier. The resulting product exhibited improved stability and texture compared to formulations without this compound .

Mechanism of Action

The mechanism of action of 2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethyl octadecanoate is primarily related to its amphiphilic structure. The long hydrophobic alkyl chains interact with hydrophobic environments, while the hydrophilic ethoxy groups interact with aqueous environments. This dual interaction allows the compound to act as an effective surfactant, emulsifier, or solubilizing agent. In biological systems, it can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their delivery to target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate and analogous compounds:

Key Comparative Insights

Structural Differences: Spacer Groups: While the target compound uses an ethane-1,2-diylbis(oxyethane) spacer, cationic Gemini surfactants (e.g., CGSES16) incorporate ester spacers like ethane-1,2-diyl bis(2-chloroethanoate) . The ascorbic acid derivative (2b) replaces the spacer with a vitamin C backbone, enabling antioxidant activity . Chain Length: Stearate (C18) chains in the target compound confer higher hydrophobicity compared to palmitate (C16) or heptanoate (C7) derivatives, affecting solubility and melting points .

Functional Properties: Hydrophobicity: The LogP of 12.6 for the distearate contrasts with shorter-chain analogs (e.g., bispalmitate: ~10–11; bisheptanoate: ~5–6), influencing applications in lipid-rich systems . Ionic vs. Non-Ionic: The target compound is non-ionic, whereas Gemini surfactants (e.g., CGSES16) are cationic, affecting their interactions with charged surfaces in corrosion inhibition .

Synthetic Routes :

- The distearate is synthesized via esterification of ethane-1,2-diylbis(oxyethane) diol with stearic acid . In contrast, ascorbic acid derivatives require multi-step protection/deprotection of hydroxyl groups and Pfitzinger condensations . Gemini surfactants involve quaternization of amine intermediates with ester spacers .

Applications :

- Analytical Chemistry : The distearate is used in HPLC for separations due to its predictable retention behavior .

- Food Industry : Ascorbic acid derivatives serve as antioxidants in meat products .

- Industrial Chemistry : Cationic Gemini surfactants inhibit mild steel corrosion in acidic environments .

Research Findings and Implications

- Thermal Stability : The distearate’s high molecular weight and long alkyl chains suggest a melting point above 60°C, similar to stearic acid derivatives. In contrast, ascorbic acid-based compounds decompose above 240°C due to their complex heterocyclic core .

- Environmental Impact: Non-ionic surfactants like the distearate are generally less toxic than cationic analogs but may persist in ecosystems due to low biodegradability .

- Future Directions : Modifying spacer length (e.g., replacing oxyethane with longer PEG chains) could enhance solubility for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethane-1,2-diylbis(oxyethane-1,2-diyl) distearate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, stearic acid derivatives (e.g., stearoyl chloride) can react with a diol precursor containing ethane-1,2-diylbis(oxyethane-1,2-diyl) linkages. A solvent like dimethylformamide (DMF) is often used to enhance nucleophilicity and reaction efficiency, as seen in analogous compounds . Reaction conditions (temperature, stoichiometry, and catalysts) must be optimized to achieve high yields.

- Example Protocol :

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Stearoyl chloride | 2:1 | DMF | 80°C | 12–24 hours |

| Ethane-1,2-diylbis(oxyethane-1,2-diol) | 1:1 | DMF | 80°C | 12–24 hours |

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ester linkages and ethoxy-ethylene backbone by identifying peaks corresponding to stearate methylene groups (~1.2–1.3 ppm) and ether oxygen environments (~3.5–4.5 ppm) .

- Infrared Spectroscopy (IR) : Strong absorbance bands near 1740 cm (ester C=O) and 1100–1250 cm (C-O-C ether) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with acetonitrile/water gradients can assess purity, as demonstrated for structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.